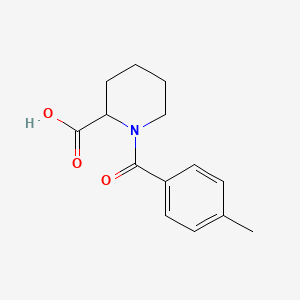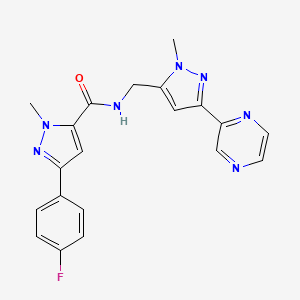
3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are common structures in many bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific method for the synthesis of related compounds involves a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . These rings are part of the pyrrolopyrazine scaffold, which is a common structure in many bioactive molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized as a part of a study on research chemicals, emphasizing the importance of accurate labeling and identification in research contexts. This highlights the compound's role in advancing synthetic chemistry and analytical methodologies (McLaughlin et al., 2016).
Structural Studies
- Structural studies involving similar compounds with fluorophenyl and pyrazole groups have been conducted. These studies are crucial for understanding the molecular geometry and potential interactions of the compound, contributing to fields like crystallography and molecular design (B. Kariuki et al., 2021).
Potential Pharmacological Activities
- While the specific pharmacological activities of compounds closely related to 3-(4-fluorophenyl)-1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide have not been explored, their structural similarities to known compounds suggest potential in this area. This opens up possibilities for future research into their biological and therapeutic properties (McLaughlin et al., 2016).
Contribution to Organic Synthesis
- The compound's synthesis contributes to the broader field of organic chemistry, particularly in the synthesis of complex molecules with potential applications in various fields including materials science, drug development, and chemical engineering (Martins et al., 2002).
Advanced Analytical Techniques
- Studies involving similar compounds have utilized advanced analytical techniques like chromatography, spectroscopy, and mass spectrometry, showcasing the compound's role in the development and application of these techniques in research (McLaughlin et al., 2016).
Potential in Drug Discovery
- The structure and synthesis of compounds with similar molecular frameworks hint at their potential use in drug discovery and development. Such studies contribute to understanding the structure-activity relationships, which are fundamental in medicinal chemistry (Wang et al., 2018).
Future Directions
The future directions for research on this compound could include further investigation into its mechanism of action and the development of new synthetic methods to produce various derivatives . Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, more research in this crucial field is needed .
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O/c1-27-15(9-17(26-27)18-12-22-7-8-23-18)11-24-20(29)19-10-16(25-28(19)2)13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSKFKOYSXSTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

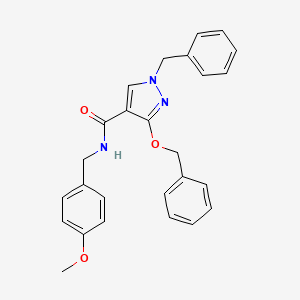
![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2630744.png)
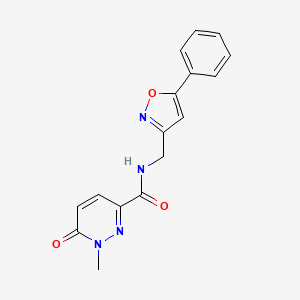

![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)
![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)
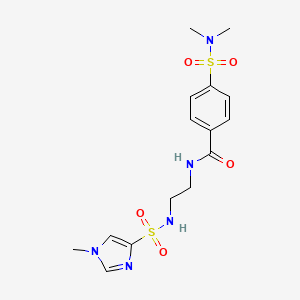
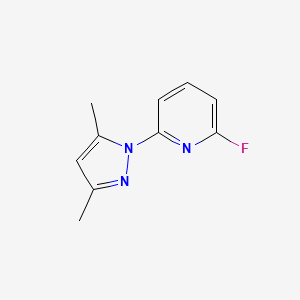
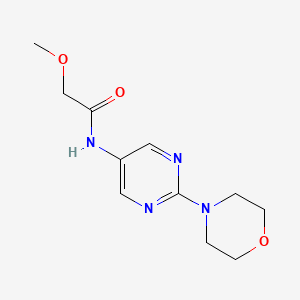


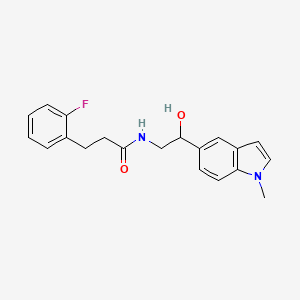
![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)
